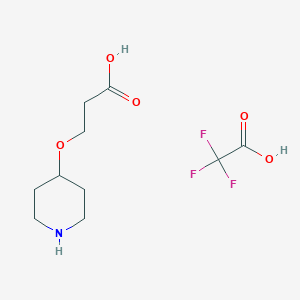![molecular formula C13H11F3N6O B2411720 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole CAS No. 477709-60-7](/img/structure/B2411720.png)
1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a tetraazole derivative, which contains a 1H-pyrazol-4-yl group and a 4-methoxyphenyl group. Tetraazoles are a class of compounds known for their high nitrogen content and have been studied for potential use in pharmaceuticals and as energetic materials . The 1H-pyrazol-4-yl group is a common motif in medicinal chemistry, known for its bioisosteric properties . The 4-methoxyphenyl group is a common substituent in organic chemistry, often contributing to the lipophilicity and thus the bioavailability of a compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetraazole ring, the 1H-pyrazol-4-yl group, and the 4-methoxyphenyl group. The trifluoromethyl group attached to the pyrazole ring would be a strong electron-withdrawing group, likely impacting the electronic properties of the molecule .Chemical Reactions Analysis
As a tetraazole derivative, this compound might undergo reactions typical for this class of compounds, such as nucleophilic substitution or addition reactions at the tetraazole ring . The presence of the trifluoromethyl group could also make the compound susceptible to reactions involving this group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could increase the compound’s polarity . The methoxy group could contribute to the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen
Chemical Modification and Pharmacological Potential
- Pyrazole and 1,2,4-triazole derivatives, including structures like 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole, are significant in modern medicine due to their chemical modification potential and pharmacological properties. The combination of 1,2,4-triazole and pyrazole in one molecule increases the likelihood of interaction with various biological targets, making them scientifically attractive for drug development (Fedotov et al., 2022).
Anticancer and Antibacterial Properties
- Some 1,2,4-triazole derivatives containing pyrazole and tetrazole rings have been shown to possess anticancer and antibacterial properties. This includes activity against various human tumor cell lines and significant antibacterial activity against both gram-positive and gram-negative bacteria (Khanage et al., 2011).
Catalysts in Chemical Reactions
- Compounds with pyrazolyl–triazolyl donor ligands, similar in structure to the chemical , have been used as catalysts in hydroamination reactions. These compounds demonstrate the versatility of such structures in catalytic applications (Hua et al., 2012).
Antimicrobial and Antifungal Agents
- A variety of pyrazole and triazole derivatives, including similar structures, have been evaluated for their antimicrobial and antifungal properties. These compounds have shown a broad spectrum of activity and are considered promising candidates for developing new antimicrobial agents (Bhat et al., 2016), (Emmadi et al., 2015).
Antitubercular Agents
- Novel pyrazolo-triazole hybrids have been identified as potential antitubercular agents. This highlights the potential of such compounds in the treatment of tuberculosis and related diseases (Nayak et al., 2016).
Optoelectronic Applications
- Pyrazole-1,2,3-triazole hybrids have been investigated for their suitability in optoelectronic devices. These compounds have shown potential in applications such as semiconductor thin films, indicating their utility beyond pharmaceutical uses (Azab et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N6O/c1-21-7-10(11(18-21)13(14,15)16)12-17-19-20-22(12)8-3-5-9(23-2)6-4-8/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOVCFMNMPAVDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[methoxy(methyl)amino]piperidine-1-carboxylate](/img/structure/B2411640.png)

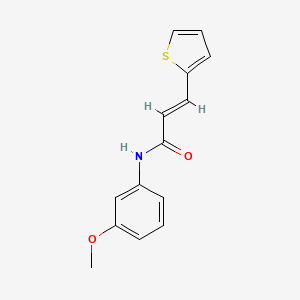
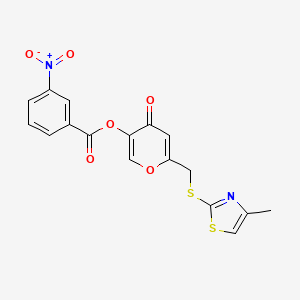
![3-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2411646.png)
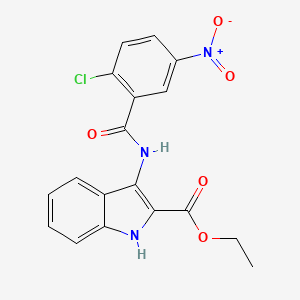
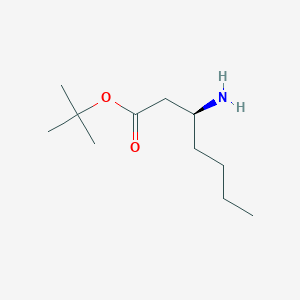
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2411650.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2411652.png)
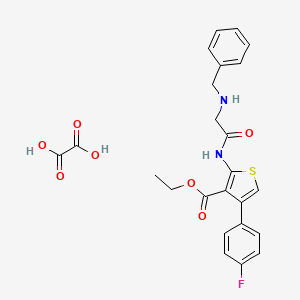
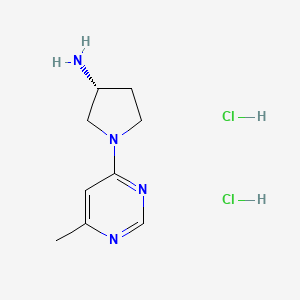
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2411655.png)

